Furimazine

Übersicht

Beschreibung

Furimazine is a synthetic substrate widely used in modern molecular biology for optical imaging and therapy, especially in the context of deep tissue tumors. It is notably used with the genetically engineered luciferase NanoLuc. Here are some key aspects of furimazine based on recent scientific research:

Toxicity and Safety: Furimazine has been found to exhibit cytotoxicity in vitro across various cell lines. Prolonged administration of the substrate in animals, particularly through intravenous injection, can cause significant hepatotoxicity, including hydropic dystrophy of liver and necrosis of hepatocytes. Splitting the dose into several injections can reduce this hepatotoxicity (Shipunova et al., 2018).

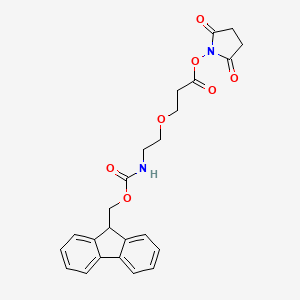

Substrate Modifications: Studies have focused on designing and synthesizing bioluminescent substrates with variations at the C-6 position of furimazine. Some of these derivatives, such as compounds A6 and A11, have demonstrated excellent bioluminescence characteristics compared to furimazine, both in vitro and in vivo (Yan et al., 2020).

Application in Bioluminescence Imaging: The combination of green enhanced Nano-lantern (GeNL) with furimazine was found to be optimal for bioluminescence imaging in plants, such as Arabidopsis thaliana. This combination enables greater penetration through a layer of cultured cells due to its luminescence peak falling within the range of optical transparency for chlorophyll (Furuhata et al., 2020).

Phototoxicity in Cancer Therapy: Furimazine can activate the phototoxic flavoprotein miniSOG in cancer cells, inducing cytotoxicity and cell death. This suggests potential applications in photodynamic therapy for cancer treatment (Shramova et al., 2016).

Stability and Efficiency: A study on furimazine-apoCBP complex revealed that while it is stable in solution and in a frozen or lyophilized state, its bioluminescence reaction with NanoLuc is independent of Ca2+. The efficiency of bioluminescence generated by this complex is lower compared to furimazine-NanoLuc (Kudryavtsev et al., 2023).

Wissenschaftliche Forschungsanwendungen

Furimazine, a synthetic substrate for the NanoLuc luciferase, has various scientific research applications, as detailed in the following paragraphs:

Furimazine in Bioluminescent Imaging

Bioluminescent Platform Utilization: Furimazine is central to a bioluminescent platform using NanoLuc luciferase for optical imaging and therapy of deep tissue tumors. Its toxicity was studied in vitro and in vivo, revealing significant hepatotoxicity with prolonged administration (Shipunova et al., 2018).

Enhanced Nano-lantern Luminescence System: The green enhanced Nano-lantern (Furimazine)–furimazine combination is found to be the optimal luciferase reporter for Arabidopsis thaliana, showing significant luminescence even to the naked eye, thus facilitating biological analyses of genes and cellular functions in plants (Furuhata et al., 2020)】.

Development and Modifications of Furimazine

Novel Furimazine Derivatives: Various C-6 substitutions in furimazine derivatives have been synthesized, offering improved bioluminescence characteristics for in vivo imaging, expanding its applications in bioluminescent imaging techniques (Yan et al., 2020).

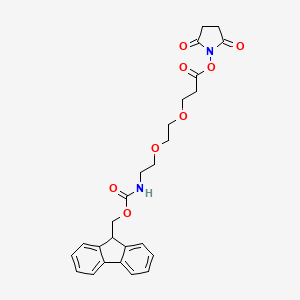

Gram-Scale Synthesis of Luciferins: A study focused on the gram-scale synthesis of O-acetylated forms of coelenterazine and furimazine, providing insights for the selection of a substrate adapted for specific applications (Coutant et al., 2019).

Furimazine in Specific Applications

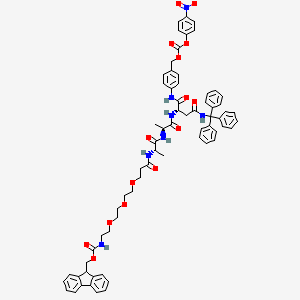

Imaging of Viral Infection: The NanoBiT system combined with hydrofurimazine, a furimazine analogue, demonstrated effective bioluminescent imaging of viral infection in vivo, offering novel opportunities for studying virus biology in animal models (Gaspar et al., 2020).

Bioluminescence Resonance Energy Transfer Applications: A study on the effectiveness of bioluminescent resonance energy transfer in the NanoLuc-miniSOG-furimazine system in living cells highlighted its potential for photodynamic therapy applications (Shramova et al., 2018).

Wirkmechanismus

Bioluminescent Platform Utilization: Furimazine acts as a substrate for the genetically engineered luciferase NanoLuc. It is used in molecular biology for optical imaging and therapy of deep tissue tumors. The cytotoxicity of furimazine has been studied in vitro using different cell lines, and its systemic toxicity was investigated in vivo under prolonged administration conditions, showing significant hepatotoxicity (Shipunova et al., 2018).

Bioluminescence Resonance Energy Transfer: Furimazine can induce phototoxicity in cancer cells through bioluminescence resonance energy transfer (BRET). When luciferase NanoLuc oxidizes furimazine, it activates the phototoxic flavoprotein miniSOG in eukaryotic cells, causing significant cell death in a transfected cell line (Shramova et al., 2016).

Development of Novel Furimazine Derivatives: Research has led to the design and synthesis of various furimazine derivatives with different substitutions at the C-6 position. These derivatives have shown excellent bioluminescence characteristics compared to furimazine, both in vitro and in vivo, enhancing the scope of furimazine's application in bioluminescent imaging techniques (Yan et al., 2020).

Gram-Scale Synthesis and Bioluminescence Comparison: The gram-scale synthesis of O-acetylated forms of furimazine has been conducted, providing valuable insights for substrate selection in various applications. The comparative study of bioluminescence using nanoKAZ/NanoLuc luciferase revealed significant differences among furimazine and its derivatives, guiding the selection of suitable substrates (Coutant et al., 2019).

Biochemical and Physiological Effects

Bioluminescent Platform Utilization: Furimazine is used in molecular biology as a substrate for the luciferase NanoLuc, primarily for optical imaging and therapy of deep tissue tumors. It has been found to exhibit cytotoxicity in vitro using different cell lines. When administered intravenously over a prolonged period, furimazine causes hydropic dystrophy of liver and necrosis of hepatocytes in animals (Shipunova et al., 2018).

Phototoxic Activation: In the presence of furimazine, the phototoxic flavoprotein miniSOG expressed in eukaryotic cells can be activated, causing significant cell death in transfected cell lines. This process occurs due to bioluminescence resonance energy transfer when NanoLuc oxidizes furimazine (Shramova et al., 2016).

Development of Novel Derivatives: New bioluminescent substrates with various modifications at the C-6 position of furimazine have been designed. These derivatives provide enhanced bioluminescence characteristics for in vivo imaging, indicating a broadening application of furimazine in bioluminescent imaging techniques (Yan et al., 2020).

Gram-Scale Synthesis and Bioluminescence Properties: The gram-scale synthesis of O-acetylated forms of coelenterazine, furimazine, and their analogues has been conducted. The comparison of their bioluminescence using the nanoKAZ/NanoLuc luciferase offers significant insights for substrate selection in different applications, highlighting the biochemical versatility of furimazine (Coutant et al., 2019).

Vorteile Und Einschränkungen Für Laborexperimente

Advantages of Furimazine in Laboratory Experiments

Enhanced Bioluminescence: The NanoLuc (NLuc)-furimazine bioluminescence system offers significant advantages over traditional systems, such as improved stability, smaller size, and more than 150-fold enhancement in bioluminescence. This makes it particularly useful for in vivo bioluminescent imaging and for a broader range of laboratory applications (Yan et al., 2020).

Phototoxic Activation for Cancer Therapy: Furimazine can be used to induce phototoxicity in cancer cells through bioluminescence resonance energy transfer (BRET). When combined with the phototoxic flavoprotein miniSOG, furimazine enables the targeted destruction of cancer cells in vitro, showcasing its potential in cancer research and therapy (Shramova et al., 2016).

Improved Bioluminescence Imaging: The development of new furimazine derivatives has led to compounds that provide improved bioluminescence characteristics, both in vitro and in vivo. This not only broadens the scope of furimazine's applications but also enhances the quality of bioluminescent imaging techniques (Li et al., 2021).

Limitations of Furimazine in Laboratory Experiments

Toxicity Concerns: Despite its various applications, furimazine has shown significant cytotoxicity in vitro using different cell lines. Systemic toxicity has also been observed in vivo under prolonged administration conditions, highlighting the need for careful handling and consideration of its potential side effects (Shipunova et al., 2018).

Limitations in Bioluminescent System Applications: While furimazine has improved the performance of bioluminescent systems, certain limitations persist, such as the narrow emission wavelength and reliance on a single substrate. The development of novel furimazine derivatives seeks to address these limitations, but challenges remain in fully optimizing its application in diverse experimental settings (Shakhmin et al., 2017).

Zukünftige Richtungen

Enhanced Bioluminescent Imaging: The development of novel furimazine derivatives offers opportunities for enhanced bioluminescent imaging. These derivatives provide superior bioluminescence characteristics compared to furimazine, especially in vivo, indicating potential for broader application and improved imaging techniques in biological research (Yan et al., 2020).

Photodynamic Cancer Therapy: Furimazine's role in photodynamic therapy (PDT) has been explored, particularly in activating the phototoxic flavoprotein miniSOG in cancer cells. This application suggests future research directions in cancer treatment using bioluminescence resonance energy transfer with furimazine as a key component (Shramova et al., 2016).

Bioluminescence in Plant Biology: The use of furimazine in plant biology, particularly with the green enhanced Nano-lantern (Furimazine) system in Arabidopsis thaliana, indicates potential future research in plant gene expression and cellular function analysis. This system can facilitate the study of bioluminescent detection in plant cells, overcoming challenges like autofluorescence of chlorophyll (Furuhata et al., 2020).

Substrate Development for NanoLuc Luciferase: Exploring the synthesis of coelenterazine analogues that exhibit red-shifted bioluminescence with NanoLuc luciferase opens new possibilities. These analogues can shift the bioluminescent emission from blue to red light, which could significantly benefit in vivo imaging applications (Shakhmin et al., 2017).

Improved Solubility and Bioavailability of Substrates: The development of substrates like hydrofurimazine and fluorofurimazine, which offer improved solubility and bioavailability, represents a future direction for enhancing bioluminescence signals in vivo. These substrates could facilitate bright dual-color bioluminescent imaging and expand the capabilities of bioluminescent systems in live animal studies (Su et al., 2020).

Eigenschaften

IUPAC Name |

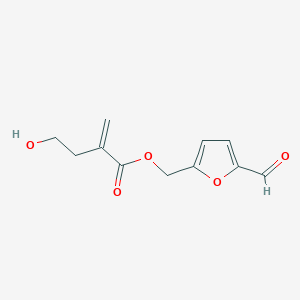

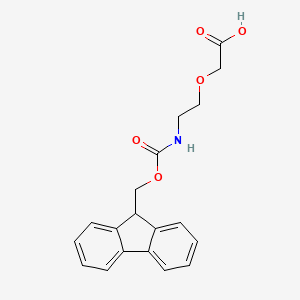

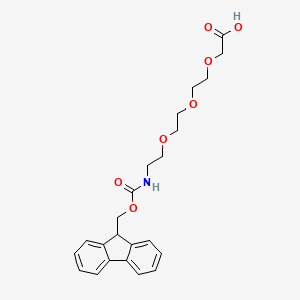

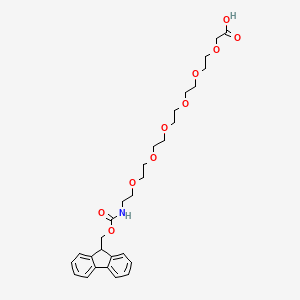

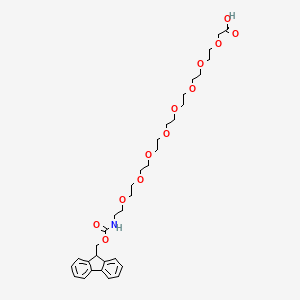

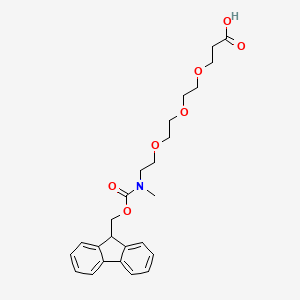

8-benzyl-2-(furan-2-ylmethyl)-6-phenylimidazo[1,2-a]pyrazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O2/c28-24-21(15-19-12-7-13-29-19)26-23-20(14-17-8-3-1-4-9-17)25-22(16-27(23)24)18-10-5-2-6-11-18/h1-13,16,28H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBLMRUZSCCOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=CC=CC=C1)C1=C2N(C=C(N1)C1=CC=CC=C1)C(C(=N2)CC=2OC=CC2)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.435 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furimazine | |

CAS RN |

1374040-24-0 | |

| Record name | 8-benzyl-2-[(furan-2-yl)methyl]-6-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.